N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE
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Overview
Description
N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the amidation reaction, where a benzenesulfonamide derivative is reacted with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides. These products have distinct chemical and physical properties, making them useful in different applications .
Scientific Research Applications
N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Phenylsulfonyl)benzenesulfonamide: Known for its use as a catalyst in organic synthesis.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Used in antibacterial applications.
N-(Aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide: Exhibits anticancer activity.
Uniqueness
N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE is unique due to its complex structure, which allows it to interact with a wide range of molecular targets.
Properties
IUPAC Name |
N-[3-(benzenesulfonamido)-6-phenylphenanthridin-8-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O4S2/c35-39(36,25-12-6-2-7-13-25)33-23-16-18-27-28-19-17-24(34-40(37,38)26-14-8-3-9-15-26)21-30(28)32-31(29(27)20-23)22-10-4-1-5-11-22/h1-21,33-34H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLVTHIDPUJWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)NS(=O)(=O)C5=CC=CC=C5)NS(=O)(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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